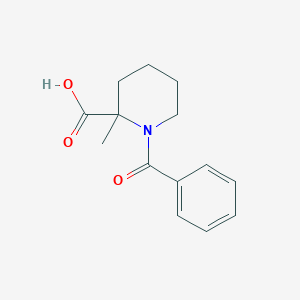

1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-benzoyl-2-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(13(17)18)9-5-6-10-15(14)12(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNWTLAASXRJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162648-37-5 | |

| Record name | 1-benzoyl-2-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via N-Acetylation and Friedel-Crafts Reactions

A widely cited approach involves the sequential protection of the piperidine nitrogen followed by Friedel-Crafts acylation to introduce the benzoyl group. In a representative procedure, the free amino group of isonipecotic acid (piperidine-4-carboxylic acid) is first acetylated using acetic anhydride and pyridine at 140°C for 2 hours to prevent side reactions. The acetylated intermediate is then converted to its acyl chloride using thionyl chloride in anhydrous 1,2-dichloroethane at 60°C for 4 hours. Subsequent Friedel-Crafts acylation with benzene derivatives (e.g., bromobenzene) in the presence of AlCl₃ at 90°C overnight yields the benzoylpiperidine fragment.

For 2-methyl substitution, the methyl group is introduced prior to benzoylation. Ethyl isonipecotate undergoes alkylation at the 2-position using methyl iodide in the presence of potassium carbonate, followed by hydrolysis of the ethyl ester to yield 2-methylpiperidine-2-carboxylic acid. Benzoylation is then achieved via reaction with benzoyl chloride in dichloromethane and triethylamine.

Key Reaction Conditions

Catalytic Reductive Methylation

Hydrogenation and Methylation Under Superatmospheric Pressure

A patent method for analogous N-methyl piperidine derivatives employs catalytic reductive methylation using formaldehyde and hydrogen gas. Starting with picolinic acid-2,6-xylidide, hydrogenation at 10 atm H₂ pressure with a platinum-on-carbon catalyst at 90–100°C for 2 hours reduces the pyridine ring to piperidine. Subsequent methylation with paraformaldehyde and palladium-on-carbon at 100°C under 10 atm H₂ introduces the methyl group at the 2-position. The benzoyl group is installed via acylation with benzoyl chloride, followed by azeotropic distillation to remove water.

Optimized Parameters

-

Hydrogenation Catalyst : 3% Pt/C (1 wt%)

-

Methylation Catalyst : 5% Pd/C (3 wt%)

-

Solvent : Ethanol or methanol

Multi-Step Assembly via Coupling Agents

HATU-Mediated Amide Bond Formation

Recent methodologies leverage coupling agents for fragment assembly. In one protocol, 2-methylpiperidine-2-carboxylic acid is condensed with benzoyl chloride derivatives using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA) in dry DMF. This method avoids harsh acidic conditions, achieving yields of 50–70%. Post-synthetic deprotection of methoxy groups (if present) is performed using BBr₃ in dichloromethane at −10°C to 0°C.

Advantages

-

Mild reaction conditions (room temperature, 2–4 hours).

-

Compatibility with acid-sensitive functional groups.

Hydrolysis of Ester Precursors

Ethyl Ester to Carboxylic Acid Conversion

Ethyl 1-benzoyl-2-methylpiperidine-2-carboxylate serves as a common intermediate. Hydrolysis under alkaline conditions (aqueous NaOH in 70% ethanol) at room temperature for 18 hours quantitatively yields the free carboxylic acid. This step is critical for avoiding decarboxylation, which may occur under acidic or high-temperature conditions.

Typical Workflow

-

Ester Synthesis : Ethyl isonipecotate + benzoyl chloride → ethyl 1-benzoylpiperidine-2-carboxylate (75% yield).

-

Methylation : CH₃I/K₂CO₃ → ethyl 1-benzoyl-2-methylpiperidine-2-carboxylate (91% yield).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity, scalable | Requires AlCl₃ (moisture-sensitive) | 75–85% |

| Reductive Methylation | Avoids toxic alkylating agents (e.g., Me₂SO₄) | High-pressure equipment needed | 85–92% |

| HATU Coupling | Mild conditions, versatile | Cost of coupling reagents | 50–70% |

| Ester Hydrolysis | Simple, high-yielding | Requires ester precursor | 90–99% |

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions, enabling derivatization into esters, amides, or acid chlorides.

Esterification

-

Conditions : Acid-catalyzed (e.g., H₂SO₄) with alcohols or alkyl halides.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by the alcohol (Fischer esterification) .

-

Example : Reaction with methanol yields methyl 1-benzoyl-2-methylpiperidine-2-carboxylate.

Amide Formation

-

Conditions : Activation via carbodiimides (e.g., DCC) or thionyl chloride (SOCl₂) to generate an acyl chloride intermediate, followed by reaction with amines .

-

Example : Coupling with benzylamine produces 1-benzoyl-2-methylpiperidine-2-carboxamide.

Decarboxylation

-

Conditions : Heating or treatment with strong bases (e.g., NaOH).

-

Outcome : Loss of CO₂ generates 1-benzoyl-2-methylpiperidine. This is favored when the α-carbon (adjacent to the carboxylic acid) is stabilized by substituents .

Benzoyl Group Reactivity

The benzoyl moiety participates in electrophilic aromatic substitution (EAS) and hydrolysis.

Hydrolysis

-

Conditions : Acidic (H₃O⁺) or basic (e.g., LiAlH₄ followed by protonolysis) media.

-

Products : Cleavage of the benzoyl group yields benzoic acid and 2-methylpiperidine-2-carboxylic acid .

Electrophilic Substitution

-

Example : Nitration or sulfonation at the para position of the benzoyl ring under Friedel-Crafts conditions .

Piperidine Ring Modifications

The piperidine ring undergoes alkylation, oxidation, and intramolecular cyclization.

N-Alkylation

-

Conditions : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Outcome : Substitution at the piperidine nitrogen, forming quaternary ammonium salts .

Intramolecular Cyclization

-

Conditions : Acid catalysis (e.g., H⁺) or thermal activation.

-

Product : Formation of lactams or lactones via nucleophilic attack by the carboxylic acid oxygen or nitrogen .

Nucleophilic Acyl Substitution

-

Protonation of the carbonyl oxygen (acid catalysis).

-

Nucleophilic attack by alcohol/amine.

-

Tetrahedral intermediate collapse with elimination of leaving group (e.g., H₂O) .

Decarboxylation Pathway

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Research indicates that benzoylpiperidine derivatives, including 1-benzoyl-2-methylpiperidine-2-carboxylic acid, have been investigated for their potential as anti-inflammatory and analgesic agents. A study highlighted a benzoylpiperidine-based inhibitor targeting stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. This compound demonstrated significant inhibitory activity, leading to reduced plasma triglyceride levels in animal models, which suggests its potential utility in managing metabolic disorders related to inflammation and pain .

2. Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance the biological activity of synthesized drugs. For instance, derivatives designed from this compound have shown promising results in preclinical evaluations, indicating their capability to surpass existing analgesics in efficacy .

Organic Synthesis

1. Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its versatility allows chemists to create new compounds with desired properties through various synthetic pathways. This includes the formation of polysubstituted amino acids and other bioactive derivatives that are crucial for drug development .

2. Catalytic Applications

The compound has also been explored for its catalytic properties in organic synthesis. It can facilitate reactions that improve yields and efficiencies, which is essential for industrial applications where cost-effectiveness and scalability are critical .

Material Science

1. Development of Novel Materials

In material science, research has focused on the potential of this compound in developing new materials with unique chemical properties. These materials can be used in various applications ranging from polymers to advanced composites, which may find utility in electronics and other high-tech industries .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Benzoylpiperidine Derivative Study | Anti-inflammatory effects | Demonstrated significant analgesic activity surpassing traditional drugs . |

| Synthesis of Polysubstituted Amino Acids | Organic synthesis | Showed versatility in creating bioactive compounds through ring-opening reactions . |

| Metabolic Studies on SCD-1 Inhibition | Pharmacological application | Reduced triglyceride levels in Zucker fatty rats after treatment with the compound . |

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group and carboxylic acid group play crucial roles in binding to target proteins or enzymes, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Substituent Variations at the Piperidine 1-Position

Substituent Variations at the Piperidine 2-Position

Functional Group Modifications

Key Research Findings

Synthetic Utility : Cbz-protected piperidine-carboxylic acids (e.g., Z-Pipecolic acid) are pivotal intermediates in peptide and protease inhibitor synthesis. Methyl ester derivatives (e.g., Methyl N-Cbz-piperidine-2-carboxylate) are preferred for their stability in organic solvents .

Biological Activity: Chlorobenzoyl analogs (e.g., 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid) demonstrate enhanced antimicrobial activity compared to non-halogenated derivatives, likely due to increased electrophilicity .

Toxicity and Safety: Limited toxicological data are available for most analogs. For example, Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicity studies, emphasizing the need for caution in handling .

Biological Activity

1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPC) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of the biological activity of BMPC, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

BMPC is characterized by a piperidine ring substituted with a benzoyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 233.26 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of BMPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzoyl and carboxylic acid groups are crucial for binding to target proteins, which may modulate their activity. The piperidine ring enhances the compound's structural stability and binding affinity.

Key Mechanisms:

- Enzyme Inhibition : BMPC has been studied for its potential inhibitory effects on specific enzymes, such as cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory drugs .

- Receptor Interaction : The compound may also interact with various receptors, influencing cell signaling pathways and potentially leading to therapeutic effects.

In Vitro Studies

Research has demonstrated that BMPC exhibits significant biological activity in vitro. For instance, studies have shown that it can inhibit COX-2 enzyme activity, which is essential for the synthesis of prostaglandins involved in inflammation .

Table 1: Summary of Biological Activity Studies

Case Studies

A notable case study involved the synthesis of BMPC analogs to evaluate their anti-inflammatory properties. The results indicated that certain derivatives exhibited enhanced COX-2 inhibitory activity compared to BMPC itself, suggesting that structural modifications could improve biological efficacy .

Comparative Analysis

BMPC can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzoylpiperidine-2-carboxylic acid | Lacks the methyl group at the 2-position | Different reactivity and binding affinity |

| 2-Methylpiperidine-2-carboxylic acid | Lacks the benzoyl group | Reduced binding affinity |

| 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid | Pyrrolidine ring instead of piperidine | Potentially different pharmacological profiles |

Future Directions

Further research is necessary to fully elucidate the mechanisms through which BMPC exerts its biological effects. Investigations into its pharmacokinetic properties, toxicity profiles, and interactions with other biomolecules are essential for assessing its potential as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, and what key reaction conditions influence yield?

The synthesis typically involves amide condensation followed by protective group manipulation. For example, methyl ester intermediates (e.g., compound 35 in ) are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. Key steps include:

- Amide coupling : Use of coupling agents like EDCI/HOBt or DCC with 2-methylpiperidine derivatives and benzoyl chloride analogs.

- Deprotection : BBr₃-mediated cleavage of methoxy or benzyloxy groups to unmask functional groups .

- Purification : Column chromatography or recrystallization to isolate the final product.

Yield optimization depends on solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of benzoyl chloride) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy :

- ¹H NMR : Identify methyl groups (δ 1.2–1.5 ppm), piperidine protons (δ 2.5–3.5 ppm), and benzoyl aromatic protons (δ 7.3–8.0 ppm).

- ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and quaternary carbons.

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl bands (~1680–1720 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- First Aid :

- Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap and water; remove contaminated clothing .

- Storage : Keep in a cool, dark place (<20°C) away from oxidizers. Use inert gas (N₂) for air-sensitive reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound when encountering low yields or impurities?

- Reaction Optimization :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling.

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency.

- Purification Strategies :

- Use preparative HPLC for polar impurities or recrystallization with ethyl acetate/hexane mixtures.

- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. How should contradictory data regarding biological activity be analyzed in structure-activity relationship (SAR) studies?

- Variable Isolation : Ensure biological assays use standardized protocols (e.g., cell line viability assays at 48 hours).

- Structural Modifications :

- Compare activity of analogs with varying substituents (e.g., methyl vs. propyl groups on the piperidine ring).

- Test enantiomeric purity; chiral centers (e.g., 2-methyl group) may alter receptor binding .

- Statistical Validation : Apply ANOVA or t-tests to confirm significance of activity differences across replicates.

Q. What analytical strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Cross-Validation :

- Use multiple techniques (e.g., DSC for melting point vs. capillary method).

- Compare solubility in buffered solutions (pH 2–7.4) using UV-Vis spectroscopy .

- Crystallography : Single-crystal X-ray diffraction can confirm molecular conformation and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.